molecular formula C12H14N2O4 B3133743 3-(Morpholine-4-carboxamido)benzoic acid CAS No. 397848-82-7

3-(Morpholine-4-carboxamido)benzoic acid

Cat. No.: B3133743
CAS No.: 397848-82-7
M. Wt: 250.25 g/mol
InChI Key: PRQBCIBSNKWBBA-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carboxamido)benzoic acid is a chemical compound with the molecular formula C12H14N2O4. It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carboxamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with morpholine-4-carboxylic acid under appropriate conditions. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid group of 3-aminobenzoic acid and the amine group of morpholine-4-carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under appropriate reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(Morpholine-4-carboxamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • Morpholine-4-carboxylic acid derivatives
  • Benzoic acid derivatives with various substituents

Uniqueness

3-(Morpholine-4-carboxamido)benzoic acid is unique due to the presence of both a morpholine ring and a benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(morpholine-4-carbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11(16)9-2-1-3-10(8-9)13-12(17)14-4-6-18-7-5-14/h1-3,8H,4-7H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBCIBSNKWBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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